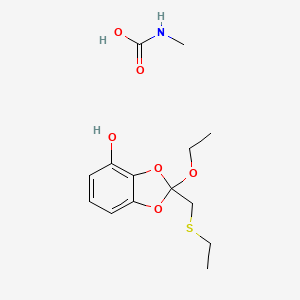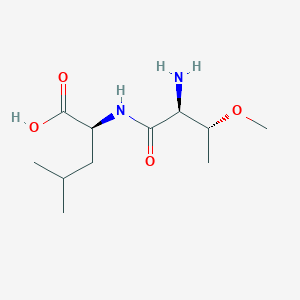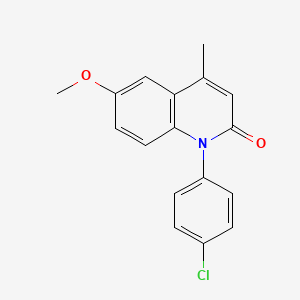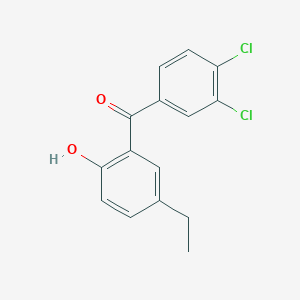
1-Isothiocyanatohexan-2-yl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isothiocyanatohexan-2-yl thiocyanate is a chemical compound that belongs to the class of isothiocyanates. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. Isothiocyanates are characterized by the presence of the functional group -N=C=S, which imparts unique reactivity and biological activity to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isothiocyanatohexan-2-yl thiocyanate can be synthesized through various methods. One common approach involves the reaction of primary amines with carbon disulfide (CS₂) in the presence of a base to form dithiocarbamate salts. These salts are then desulfurized using reagents such as cyanuric acid or tosyl chloride to yield the desired isothiocyanate . Another method involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide .
Industrial Production Methods: Industrial production of isothiocyanates often employs scalable and efficient processes. The one-pot synthesis method, which involves the in situ generation of dithiocarbamate salts followed by desulfurization, is particularly suitable for large-scale production due to its simplicity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-Isothiocyanatohexan-2-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert isothiocyanates to amines or thioureas.
Substitution: Isothiocyanates can participate in nucleophilic substitution reactions to form thioureas and other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines or thioureas.
Substitution: Thioureas and other derivatives.
Scientific Research Applications
1-Isothiocyanatohexan-2-yl thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and unsymmetrical thioureas.
Biology: Investigated for its potential anticancer and antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in the design of chemopreventive agents.
Industry: Utilized in the production of agrochemicals and as intermediates in various industrial processes.
Mechanism of Action
The mechanism of action of 1-isothiocyanatohexan-2-yl thiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) can react with nucleophilic sites in biological molecules, leading to the formation of thiourea derivatives. This reactivity is crucial for its biological activity, including its anticancer and antimicrobial effects . The compound can also generate reactive oxygen species (ROS) through redox reactions, contributing to its cytotoxic effects .
Comparison with Similar Compounds
1-Isothiocyanatohexan-2-yl thiocyanate can be compared with other isothiocyanates such as:
Phenyl isothiocyanate: Known for its use in peptide sequencing (Edman degradation).
Allyl isothiocyanate: Found in mustard oil and known for its pungent flavor and antimicrobial properties.
Benzyl isothiocyanate: Studied for its anticancer properties.
Uniqueness: this compound is unique due to its dual functional groups (isothiocyanate and thiocyanate), which impart distinct reactivity and potential for diverse applications in synthesis and biological research .
Properties
CAS No. |
61522-37-0 |
|---|---|
Molecular Formula |
C8H12N2S2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
1-isothiocyanatohexan-2-yl thiocyanate |
InChI |
InChI=1S/C8H12N2S2/c1-2-3-4-8(12-6-9)5-10-7-11/h8H,2-5H2,1H3 |
InChI Key |
WNCHLCBWXSBYCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN=C=S)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Acetyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14585525.png)
![(4S)-2,2-Dimethyl-4-{[(naphthalen-1-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14585537.png)
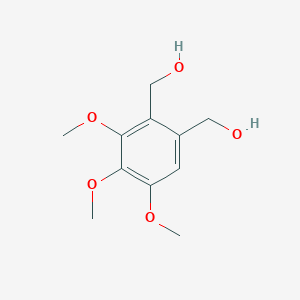
![4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14585551.png)
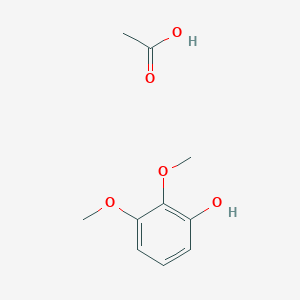
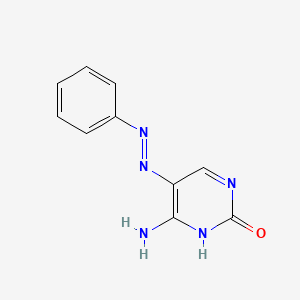
![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)
![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)
